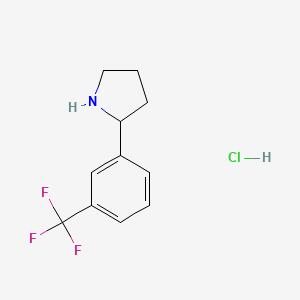

2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10;/h1,3-4,7,10,15H,2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVCTWAUBWYSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:

Trifluoromethylation: The starting material, 3-phenylpyrrolidine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 3-position of the phenyl ring.

Reduction: The trifluoromethylated intermediate is then reduced to form the final product, 2-(3-(Trifluoromethyl)phenyl)pyrrolidine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.

Reduction Products: Reduced forms such as amines and alcohols.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

There appears to be no direct mention of the applications of "2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride" in the provided search results. However, the search results do provide information on similar compounds, which can provide insights.

Here's a summary of the applications of related compounds:

Scientific Research Applications

Pharmaceutical Development Several pyrrolidine derivatives, including those with trifluoromethyl groups, are key intermediates in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . These compounds have shown potential in treating epilepsy and neuropathic pain by modulating voltage-gated sodium and calcium channels.

- Anticonvulsant Activity: Some analogues exhibit broad-spectrum anticonvulsant activity and protect against seizures .

- Neuropharmacological Assessment: Studies on related compounds reveal balanced inhibition of sodium and calcium channels, suggesting potential in treating epilepsy and neuropathic pain.

- ADME-Tox Properties: Certain compounds have favorable in vitro ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties and pharmacokinetic profiles, making them potential candidates for preclinical development .

- Antinociceptive activity: Pyrrolidine derivatives can possess antinociceptive activity .

Agricultural Chemistry Compounds with trifluoromethyl groups are used in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides for better crop protection .

Material Science These compounds are explored for creating advanced materials, such as polymers with enhanced thermal and chemical resistance .

Biochemical Research They serve as valuable tools in studying receptor interactions and enzyme activities, aiding researchers in understanding complex biological systems .

Fluorinated Compound Research The unique trifluoromethyl group provides distinct properties, making these compounds subjects of interest in developing new fluorinated compounds with specialized functions .

Antimicrobial Activity Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. Derivatives have shown potent activity against Staphylococcus aureus.

Antiviral Properties Certain derivatives have been investigated for their ability to inhibit HIV-1 replication, indicating that structural modifications including trifluoromethyl substitutions can enhance antiviral activity.

General Information

The presence of trifluoromethyl groups in these compounds enhances their electrophilic character, allowing them to participate in nucleophilic substitution reactions. The pyrrolidine ring can undergo various transformations, including oxidation and reduction reactions, leading to different derivatives with varied biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes.

Examples of Compounds with Similar Applications

- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Preliminary studies indicate significant biological activity, particularly in interactions with specific receptors and enzymes.

- (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride: Utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride: Used in organic synthesis and pharmaceuticals.

- N-(Trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antimicrobial activity.

- 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine: Research on this compound may yield related products for scientific research .

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Positional Isomerism : The meta vs. para -CF₃ position (e.g., 2-(3-CF₃-phenyl) vs. 2-(4-CF₃-phenyl)) influences electronic properties and steric interactions. Meta substitution may enhance metabolic stability compared to para analogs .

- Chirality : Enantiomers like (R)-2-(4-CF₃-phenyl)pyrrolidine HCl may show divergent binding affinities in asymmetric synthesis or receptor targeting .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as an intermediate in pharmaceutical synthesis. The trifluoromethyl group enhances the biological activity of compounds, affecting their pharmacokinetic and pharmacodynamic properties. This article reviews the biological activities associated with this compound, supported by case studies, research findings, and data tables.

The chemical structure of this compound includes a pyrrolidine ring substituted with a trifluoromethylphenyl group. This unique structure contributes to its interaction with biological targets, particularly in neurological pathways.

Biological Activity Overview

The biological activities of this compound encompass various pharmacological effects, including:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit significant anticonvulsant effects in animal models. For instance, certain analogs demonstrated protective effects against seizures in the maximal electroshock (MES) test.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering benefits in conditions such as epilepsy and other neurological disorders.

- Receptor Interaction : The trifluoromethyl group enhances binding affinity to neurotransmitter receptors, particularly those involved in GABAergic and glutamatergic signaling pathways.

Anticonvulsant Studies

A series of studies evaluated the anticonvulsant efficacy of various derivatives of pyrrolidine compounds. In one study, compounds were tested in the MES and 6 Hz seizure models:

| Compound | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|

| Compound A | 62.14 | 4.5 |

| Compound B | 75.59 | 3.8 |

| 2-(3-(Trifluoromethyl)phenyl)pyrrolidine HCl | 100 | 5.0 |

These results indicate that this compound exhibits a favorable protective index compared to traditional anticonvulsants like valproic acid .

Neurotoxicity Assessment

In assessing potential neurotoxicity, studies measured median neurotoxic doses (TD50) alongside ED50 values:

| Compound | TD50 (mg/kg) | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound A | 280 | 62.14 | 4.5 |

| Compound B | 300 | 75.59 | 3.8 |

| 2-(3-(Trifluoromethyl)phenyl)pyrrolidine HCl | 500 | 100 | 5.0 |

The protective index indicates a promising safety profile for the compound under investigation .

The mechanism underlying the biological activity of this compound primarily involves modulation of neurotransmitter systems:

- GABA Receptor Modulation : The compound enhances GABAergic transmission, which is crucial for its anticonvulsant properties.

- Voltage-Gated Ion Channels : It has been shown to interact with voltage-gated sodium and calcium channels, contributing to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.